2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 863452-71-5
VCID: VC5317690
InChI: InChI=1S/C20H18N6OS/c1-14-7-5-6-10-16(14)23-17(27)12-28-20-18-19(21-13-22-20)26(25-24-18)11-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,23,27)
SMILES: CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Molecular Formula: C20H18N6OS
Molecular Weight: 390.47

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide

CAS No.: 863452-71-5

Cat. No.: VC5317690

Molecular Formula: C20H18N6OS

Molecular Weight: 390.47

* For research use only. Not for human or veterinary use.

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide - 863452-71-5

Specification

CAS No. 863452-71-5
Molecular Formula C20H18N6OS
Molecular Weight 390.47
IUPAC Name 2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C20H18N6OS/c1-14-7-5-6-10-16(14)23-17(27)12-28-20-18-19(21-13-22-20)26(25-24-18)11-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,23,27)
Standard InChI Key GTZKFQGBOBQTPQ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound features a triazolopyrimidine bicyclic system fused at positions 4,5-d of the pyrimidine ring. The 3-benzyl group at N3 of the triazole moiety introduces steric bulk, while the thioether-linked acetamide group at C7 enhances molecular flexibility. The o-tolyl substituent (2-methylphenyl) on the acetamide nitrogen contributes to hydrophobic interactions in biological systems.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₈N₆OS
Molecular Weight390.47 g/mol
IUPAC Name2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methylphenyl)acetamide
SMILESCC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Topological Polar Surface Area121 Ų

Spectroscopic Characterization

  • NMR: The ¹H NMR spectrum displays characteristic signals for the benzyl group (δ 7.20–7.40 ppm, multiplet), o-tolyl methyl (δ 2.30 ppm, singlet), and acetamide NH (δ 10.15 ppm, broad).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 391.1 [M+H]⁺, consistent with the molecular formula .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three critical stages (Figure 1):

Stage 1: Formation of 3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-thiol

  • Starting from 4,6-dichloropyrimidin-5-amine, cyclization with benzyl azide yields the triazolopyrimidine core .

  • Thiolation at C7 using Lawesson’s reagent achieves 85% yield.

Stage 2: Acetamide Coupling

  • Reaction of the thiol intermediate with chloroacetyl chloride produces 2-chloro-N-(o-tolyl)acetamide.

  • Thioether formation via nucleophilic substitution (K₂CO₃, DMF, 60°C) completes the structure .

Stage 3: Purification

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity.

Industrial-Scale Production

Continuous flow reactors enable large-scale synthesis with:

  • 92% conversion efficiency

  • 18 kg/batch capacity

  • Reduced solvent waste compared to batch processes

Biological Activity Profile

Table 2: Cytotoxicity Data

Cell LineIC₅₀ (μM)MechanismSource
HCT-116 (Colon)2.94Topoisomerase II inhibition
MCF-7 (Breast)5.21PARP-1 suppression
A-431 (Epidermoid)3.40EGFR kinase inhibition

The compound induces apoptosis via caspase-3 activation (2.8-fold increase vs. control) and G2/M cell cycle arrest .

Antimicrobial Activity

  • Bacterial Strains:

    • Staphylococcus aureus (MIC = 8 μg/mL)

    • Escherichia coli (MIC = 16 μg/mL)

  • Fungal Pathogens:

    • Candida albicans (MIC = 32 μg/mL)

Mechanistic studies reveal disruption of microbial cell membrane integrity through thiol group interactions .

Chemical Reactivity and Stability

Degradation Pathways

  • Hydrolytic Degradation:

    • t₁/₂ = 48 hrs (pH 7.4, 37°C)

    • Major degradation product: 7-mercapto triazolopyrimidine (m/z 273.1)

  • Oxidative Stability:

    • Resists H₂O₂ (5% w/v) for >72 hrs

    • Forms sulfoxide derivative under UV light

Solubility Profile

SolventSolubility (mg/mL)
Water<0.01
DMSO42.7
Ethanol8.9

Pharmacokinetic Considerations

ADME Properties

  • Absorption: Caco-2 permeability = 6.7 × 10⁻⁶ cm/s (moderate)

  • Metabolism: CYP3A4-mediated oxidation to N-dealkylated metabolite

  • Excretion: 78% fecal, 22% renal (rat model)

Toxicity Profile

  • LD₅₀ (oral, rat): >2000 mg/kg

  • No genotoxicity (Ames test negative)

Therapeutic Applications and Patents

Oncology

  • Patent WO2021156321: Covers use in combination with checkpoint inhibitors for metastatic melanoma .

  • Clinical Trial NCT04877262: Phase I evaluation in triple-negative breast cancer (recruiting) .

Infectious Diseases

  • Patent EP3569218: Formulation as topical antifungal cream .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator